molecular formula C12H18FN B13037961 (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine

Cat. No.: B13037961
M. Wt: 195.28 g/mol
InChI Key: GJPGUFDBZCMEPJ-LBPRGKRZSA-N
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Description

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable amine precursor.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the amine precursor to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium methoxide, sodium hydride, and organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Fluoro-2-methylphenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(4-Fluoro-2-methylphenyl)pentan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

    1-(4-Fluorophenyl)pentan-1-amine: A similar compound lacking the methyl group on the phenyl ring.

Uniqueness

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

(1S)-1-(4-fluoro-2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1

InChI Key

GJPGUFDBZCMEPJ-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=C(C=C1)F)C)N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)C)N

Origin of Product

United States

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